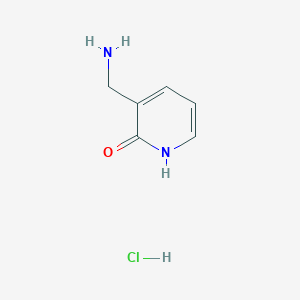

3-(aminomethyl)pyridin-2(1H)-one hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(aminomethyl)-1H-pyridin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.ClH/c7-4-5-2-1-3-8-6(5)9;/h1-3H,4,7H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGCBDOOONLLWTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90511397 | |

| Record name | 3-(Aminomethyl)pyridin-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90511397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85468-38-8 | |

| Record name | 3-(Aminomethyl)pyridin-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90511397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(aminomethyl)-1,2-dihydropyridin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Elucidation of the Chemical Structure: A Technical Guide to 3-(aminomethyl)pyridin-2(1H)-one hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of 3-(aminomethyl)pyridin-2(1H)-one hydrochloride. The systematic approach detailed herein combines mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy to unambiguously confirm the molecule's constitution and connectivity.

Compound Identity and Physicochemical Properties

This compound is a heterocyclic compound that exists as a stable salt. Its core structure is a pyridinone ring, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active molecules.[1][2] The hydrochloride form enhances the compound's stability and solubility in aqueous media.

A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| CAS Number | 85468-38-8 | [3][4][5] |

| Molecular Formula | C₆H₉ClN₂O | [3][5] |

| Molecular Weight | 160.60 g/mol | [3][5] |

| IUPAC Name | 3-(aminomethyl)-1H-pyridin-2-one;hydrochloride | |

| Synonyms | 2-Hydroxy-3-(aminomethyl)pyridine hydrochloride | [5] |

| Appearance | White to yellow solid | |

| Melting Point | 181-184 °C |

Structural Framework and Tautomerism

The structure of 3-(aminomethyl)pyridin-2(1H)-one is characterized by a 2-pyridinone ring substituted at the 3-position with an aminomethyl group. In its hydrochloride salt form, the primary amine is protonated to form an ammonium chloride salt. A key feature of the 2-pyridinone ring is the lactam-lactim tautomerism, where the keto form (pyridin-2-one) is in equilibrium with its enol form (pyridin-2-ol). For the unsubstituted 2-pyridinone, the equilibrium overwhelmingly favors the lactam (keto) form, a characteristic that is expected to persist in this substituted analog.

Caption: Chemical structure of this compound.

Analytical Workflow for Structure Elucidation

A logical and sequential workflow is essential for efficient structure elucidation. The process begins with techniques that provide broad molecular information (Mass Spectrometry and Elemental Analysis) and progresses to more detailed spectroscopic methods (IR and NMR) that reveal specific functional groups and atom connectivity.

Caption: Logical workflow for the structural elucidation of the target compound.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the free base and offers insights into the molecule's fragmentation patterns, which helps in confirming structural components.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation : Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 (v/v) mixture of LC-MS grade acetonitrile and water. Further dilute 10 µL of this stock solution into 990 µL of the same solvent mixture to a final concentration of ~10 µg/mL. To aid ionization, 0.1% formic acid can be added.[6]

-

Instrumentation : Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analysis Mode : Acquire data in positive ion mode, as the aminomethyl group is readily protonated.

-

Data Acquisition : Scan a mass-to-charge (m/z) range from 50 to 300 to observe the molecular ion and potential fragments.

Expected Data and Interpretation

| m/z (Expected) | Ion Species | Interpretation |

| 125.07 | [M+H]⁺ | The protonated molecular ion of the free base (C₆H₈N₂O). This peak confirms the molecular weight of the neutral molecule as 124.06 g/mol . |

| 108.06 | [M+H - NH₃]⁺ | Loss of ammonia (17.01 Da) from the aminomethyl group, a common fragmentation pathway for primary amines.[7][8] |

| 96.04 | [M+H - CO - H]⁺ | Fragmentation involving the loss of a carbonyl group (28.01 Da) from the pyridinone ring. |

The observation of the [M+H]⁺ ion at m/z 125.07 is the most critical piece of data, directly confirming the molecular formula of the free base. The fragmentation pattern provides corroborating evidence for the presence of the primary amine and the pyridinone ring structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule by detecting their vibrational frequencies.

Experimental Protocol: KBr Pellet Method

-

Material Preparation : Gently grind spectroscopy-grade potassium bromide (KBr) powder with an agate mortar and pestle. Dry the KBr in an oven at 110°C for at least two hours to remove absorbed moisture.[9][10]

-

Sample Mixing : Weigh approximately 1-2 mg of the compound and mix it thoroughly with 200-250 mg of the dried KBr powder in the agate mortar.[11][12] The goal is to achieve a fine, homogeneous mixture.

-

Pellet Formation : Transfer the mixture to a pellet-forming die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a thin, transparent pellet.[10][11]

-

Spectral Acquisition : Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.

Expected Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 3200 - 3400 | Medium, Broad | N-H Stretch | N-H bond of the pyridinone ring amide. |

| 2800 - 3100 | Medium, Broad | N⁺-H Stretch | Ammonium (R-NH₃⁺) group of the hydrochloride salt. |

| ~2950 | Weak | C-H Stretch | Aliphatic C-H bonds of the methylene (-CH₂-) group. |

| ~1660 | Strong, Sharp | C=O Stretch | Amide I band of the cyclic lactam (pyridinone).[13] |

| ~1600 & ~1480 | Medium | C=C Stretch | Aromatic-like ring stretching of the pyridinone ring.[14] |

| ~1550 | Medium | N-H Bend | Amine scissoring vibration of the R-NH₃⁺ group. |

The strong absorption at ~1660 cm⁻¹ is highly characteristic of the carbonyl group in a six-membered lactam. The broad bands above 2800 cm⁻¹ confirm the presence of N-H bonds from both the protonated amine and the ring amide, confirming the salt form and core structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information, revealing the number of unique proton and carbon environments and their connectivity, which is paramount for final structure confirmation.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for hydrochloride salts to ensure dissolution.

-

Instrumentation : Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

Expected ¹H NMR Data and Interpretation (400 MHz, D₂O)

Note: In D₂O, exchangeable protons (NH, NH₃⁺) will exchange with deuterium and will not be observed.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Interpretation |

| ~7.85 | dd (J ≈ 7.5, 2.0 Hz) | 1H | H-6 | The proton adjacent to the ring nitrogen is expected to be the most downfield of the ring protons. It appears as a doublet of doublets due to coupling with H-5 and H-4. |

| ~7.40 | dd (J ≈ 7.5, 6.5 Hz) | 1H | H-5 | This proton is coupled to both H-6 and H-4, resulting in a doublet of doublets (or triplet-like appearance). |

| ~6.50 | t (J ≈ 6.5 Hz) | 1H | H-4 | The proton at C-4 is coupled to H-5, appearing as a triplet. |

| ~4.10 | s | 2H | -CH₂- | The two protons of the aminomethyl group are chemically equivalent and appear as a singlet, being adjacent to the quaternary C-3 and the ammonium group. |

Expected ¹³C NMR Data and Interpretation (100 MHz, D₂O)

| Chemical Shift (δ, ppm) | Assignment | Interpretation |

| ~168.0 | C-2 | The carbonyl carbon of the lactam is the most deshielded, appearing significantly downfield. |

| ~141.0 | C-6 | The carbon adjacent to the ring nitrogen appears downfield in the aromatic region. |

| ~138.5 | C-5 | Aromatic region carbon. |

| ~120.0 | C-3 | The quaternary carbon bearing the aminomethyl group. |

| ~110.0 | C-4 | Aromatic region carbon. |

| ~38.5 | -CH₂- | The aliphatic carbon of the aminomethyl group appears in the upfield region. |

The combined NMR data provides an unambiguous fingerprint of the molecule. The ¹H NMR spectrum confirms the 1,2,3-trisubstituted pattern on the pyridinone ring, and the ¹³C NMR spectrum confirms the presence of six distinct carbon atoms, including one carbonyl, four sp² ring carbons, and one sp³ methylene carbon, perfectly matching the proposed structure.

Conclusion

The structural elucidation of this compound is systematically achieved through the combined application of mass spectrometry, FT-IR, and NMR spectroscopy. Mass spectrometry confirms the molecular weight, while FT-IR identifies key functional groups like the lactam carbonyl and the ammonium salt. Finally, ¹H and ¹³C NMR provide definitive evidence of the atomic connectivity and substitution pattern. This integrated analytical approach ensures a confident and complete characterization of the target molecule, a crucial step in any research or drug development endeavor.

References

- 1. chemscene.com [chemscene.com]

- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. 3-(AMINOMETHYL)PYRIDINE(20173-04-0) 1H NMR [m.chemicalbook.com]

- 5. NP-MRD: 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0138639) [np-mrd.org]

- 6. benchchem.com [benchchem.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]

- 10. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 11. scienceijsar.com [scienceijsar.com]

- 12. shimadzu.com [shimadzu.com]

- 13. eng.uc.edu [eng.uc.edu]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide to the Physicochemical Properties of 3-(aminomethyl)pyridin-2(1H)-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(aminomethyl)pyridin-2(1H)-one hydrochloride is a heterocyclic organic compound that has garnered interest within the scientific community. Its structural features, incorporating a pyridinone ring and an aminomethyl group, suggest its potential as a versatile building block in medicinal chemistry and drug discovery. The pyridinone scaffold is a common motif in a variety of biologically active compounds, known to interact with a range of enzymes and receptors. This technical guide provides a comprehensive overview of the available physicochemical properties of this compound, details relevant experimental protocols for their determination, and explores the broader context of the biological activities associated with the pyridinone class of molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some of these data are from experimental sources, others are calculated predictions and should be considered as such.

| Property | Value | Source |

| Chemical Formula | C₆H₉ClN₂O | Echemi[1] |

| Molecular Weight | 160.6 g/mol | Echemi[1] |

| Melting Point | 181-184 °C | Echemi[1] |

| Appearance | Solid | Sigma-Aldrich |

| Solubility | The hydrochloride salt form enhances water solubility. | Smolecule[2] |

| Calculated XLogP3 | 1.33590 | Echemi[1] |

| Calculated PSA (Polar Surface Area) | 55.1 Ų | Echemi[1] |

| Calculated pKa (amine) | Related pyridinone derivatives typically exhibit pKa values in the range of 8-12 for amino substituents. | Smolecule[2] |

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. Below are standardized methodologies for key parameters.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of the dry this compound powder is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

System Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, phosphate-buffered saline) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., on a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A sample of the clear supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, the pKa of the protonated aminomethyl group is of primary interest.

Methodology:

-

Solution Preparation: A precise amount of this compound is dissolved in a known volume of water or a water-cosolvent mixture.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Biological Context and Potential Signaling Pathways

While specific biological targets and signaling pathways for this compound have not been explicitly detailed in the available literature, the broader class of pyridinone derivatives is well-established for its diverse pharmacological activities. These compounds are known to act as inhibitors of various enzymes, suggesting potential mechanisms of action for this compound.

Pyridinone-containing molecules have been investigated for their roles as:

-

Kinase Inhibitors: Many pyridinone derivatives have been developed as inhibitors of protein kinases, which are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.

-

Reverse Transcriptase Inhibitors: The pyridinone scaffold is present in some non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV.

-

Enzyme Inhibitors: Pyridinone derivatives have been shown to inhibit a variety of other enzymes, highlighting the versatility of this chemical scaffold in drug design.

Given these precedents, a logical starting point for investigating the biological activity of this compound would be to screen it against a panel of kinases or other enzymes. An experimental workflow for such a screening process is outlined below.

Caption: A general workflow for the initial biological screening of this compound.

A potential signaling pathway that could be investigated, based on the activities of other pyridinone derivatives, is a generic kinase signaling cascade.

Caption: A hypothetical model of kinase inhibition by this compound.

Conclusion

This compound presents as a compound of interest for further investigation in the fields of medicinal chemistry and drug development. While a foundational set of physicochemical data is available, further experimental characterization is warranted to fully elucidate its properties. The established biological activities of the broader pyridinone class provide a strong rationale for exploring the potential of this specific molecule as a modulator of key cellular signaling pathways. The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for researchers to undertake a more in-depth evaluation of this promising compound.

References

In-Depth Technical Guide: 3-(aminomethyl)pyridin-2(1H)-one hydrochloride (CAS 85468-38-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(aminomethyl)pyridin-2(1H)-one hydrochloride is a heterocyclic organic compound belonging to the pyridinone class. The pyridinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to act as a versatile pharmacophore.[1][2] Pyridinone derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][3] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, a representative synthesis protocol, and an exploration of the biological activities associated with the broader class of pyridin-2(1H)-one compounds.

Disclaimer: Detailed experimental protocols for the synthesis and specific biological activity data for this compound (CAS 85468-38-8) are not extensively available in the public domain. The experimental protocols and biological context provided herein are based on established methodologies for structurally related pyridinone derivatives and should be considered representative for this class of compounds.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 85468-38-8 | [4][5][6] |

| Molecular Formula | C₆H₉ClN₂O | [4][7] |

| Molecular Weight | 160.6 g/mol | [4][7] |

| Appearance | White to yellow solid | [7][8] |

| Melting Point | 181-184 °C | [4][7] |

| Purity | ≥95% | [4][5] |

| Topological Polar Surface Area (PSA) | 55.1 Ų | [4] |

| XLogP3 | 1.33590 | [4] |

| Storage Conditions | Room temperature, under inert atmosphere | [7][8] |

| Synonyms | 2-Hydroxy-3-(aminomethyl)pyridine hydrochloride, 3-(Aminomethyl)pyridin-2-ol hydrochloride | [4][5][7] |

Synthesis and Experimental Protocols

The synthesis of 3-substituted pyridin-2(1H)-ones can be achieved through various synthetic routes. A common strategy involves the construction of the pyridinone ring via cyclization and condensation reactions. Below is a representative protocol for the synthesis of a 3-aminomethyl-pyridin-2-one derivative, which may be adapted for the synthesis of the title compound.

Representative Synthesis of a 3-Aminomethyl-pyridin-2-one Derivative

This protocol is based on the Hofmann rearrangement of a nicotinamide precursor, a known method for introducing an amino group.[9]

Step 1: Hydrolysis of a Nitrile to a Carboxamide

-

A solution of the starting nitrile (e.g., 5-bromo-2-methoxy-3-cyanopyridine) is treated with concentrated sulfuric acid.

-

The reaction mixture is heated to 120°C for a specified period.

-

Upon cooling, the mixture is carefully neutralized with a base (e.g., sodium hydroxide solution) to precipitate the carboxamide intermediate.

-

The solid is collected by filtration, washed with water, and dried.

Step 2: Hofmann Rearrangement to the Aminomethyl Derivative

-

The carboxamide intermediate is treated with a solution of sodium hydroxide and bromine in water, cooled in an ice bath.

-

The reaction mixture is stirred and allowed to warm to room temperature, then heated to facilitate the rearrangement.

-

After cooling, the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

Step 3: Demethylation and Hydrochloride Salt Formation

-

The resulting 2-methoxy-3-aminomethylpyridine derivative is dissolved in a suitable solvent like acetonitrile.

-

Trimethylsilyl iodide (TMSI), which can be generated in situ from trimethylsilyl chloride and sodium iodide, is added to the solution to effect demethylation to the pyridin-2-one.[9]

-

After the reaction is complete, the solvent is evaporated.

-

The residue is dissolved in a minimal amount of a suitable solvent (e.g., isopropanol) and treated with a solution of hydrochloric acid in ether or isopropanol to precipitate the hydrochloride salt.

-

The this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 85468-38-8|this compound|BLD Pharm [bldpharm.com]

- 7. 3-(AMINOMETHYL)-2(1H)-PYRIDINONE | 85468-38-8 [chemicalbook.com]

- 8. 3-(AMINOMETHYL)-2(1H)-PYRIDINONE CAS#: 85468-38-8 [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

The Core Mechanism of Pyridinone Derivatives in Antiviral Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of pyridinone derivatives as a significant class of antiviral agents. Pyridinone-based compounds have demonstrated considerable efficacy, particularly against human immunodeficiency virus (HIV), and show promise in combating other viral pathogens. This document details their primary modes of action, supported by quantitative data, experimental methodologies, and visual representations of key processes.

Introduction to Pyridinone Derivatives in Antiviral Research

Pyridinone derivatives are a class of heterocyclic organic compounds that have become a cornerstone in the development of antiviral therapeutics.[1] Their structural versatility allows for modifications that can be tailored to interact with specific viral targets, leading to the inhibition of viral replication.[2] The most extensively studied application of pyridinone derivatives is in the context of HIV-1, where they function as both non-nucleoside reverse transcriptase inhibitors (NNRTIs) and integrase strand transfer inhibitors (INSTIs).[3][4][5] Research has also expanded to investigate their activity against other viruses, including influenza virus, hepatitis B virus (HBV), and coronaviruses like SARS-CoV-2.[6][7][8][9][10]

Primary Mechanisms of Action

The antiviral activity of pyridinone derivatives is primarily attributed to their ability to inhibit key viral enzymes essential for replication.

Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI)

A significant number of pyridinone derivatives function as highly potent and selective NNRTIs against HIV-1.[3][4][11]

Mechanism:

NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket, known as the NNRTI-binding pocket, located approximately 10 Å from the catalytic site of the HIV-1 reverse transcriptase (RT) enzyme.[3] This binding induces a conformational change in the enzyme, primarily affecting the flexibility of the "thumb" and "finger" subdomains. This conformational change distorts the geometry of the catalytic site, thereby inhibiting the polymerase activity of RT and blocking the conversion of the viral RNA genome into double-stranded DNA.[3] This action is highly specific to HIV-1 RT, and these compounds do not significantly affect other retroviral or cellular polymerases.[12]

Logical Relationship of NNRTI Action:

Caption: Logical flow of pyridinone NNRTI mechanism of action.

Integrase Strand Transfer Inhibition (INSTI)

Certain pyridinone derivatives, particularly those with a diketo acid or carbamoyl pyridone scaffold, have been developed as potent inhibitors of HIV-1 integrase.[13][14] Dolutegravir, a clinically approved anti-HIV drug, is a notable example of a carbamoyl pyridone-based INSTI.[13]

Mechanism:

HIV-1 integrase is responsible for inserting the viral DNA into the host cell's genome, a critical step for establishing a persistent infection.[5] INSTIs work by chelating the divalent metal ions (typically Mg²⁺) in the catalytic core of the integrase enzyme. This chelation prevents the binding of the viral DNA to the active site, thereby blocking the strand transfer step of integration.[13]

Signaling Pathway of Integrase Inhibition:

Caption: Signaling pathway of pyridinone INSTI action.

Inhibition of Other Viral Targets

The structural scaffold of pyridinone has been explored for activity against other viral targets:

-

Influenza Virus: Some pyridinone derivatives have been shown to target the influenza virus polymerase.[9][10] For instance, they can act as inhibitors of the cap-dependent endonuclease activity of the polymerase acidic (PA) subunit, a mechanism shared by the approved drug baloxavir marboxil.[15][16] Others may interfere with the protein-protein interactions within the polymerase complex, such as the PA-PB1 subunit interaction.[9][17]

-

SARS-CoV-2: In silico studies have suggested that 2-pyridone-containing compounds can bind to the active site of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.[6][18] This binding is predicted to inhibit the protease's activity.[6]

-

Hepatitis B Virus (HBV): Novel 2-pyridone derivatives have demonstrated inhibitory activity against HBV DNA replication in vitro.[7]

Quantitative Data on Antiviral Activity

The antiviral potency of pyridinone derivatives is typically quantified by their 50% inhibitory concentration (IC₅₀) in enzymatic assays and their 50% effective concentration (EC₅₀) in cell-based assays. The cytotoxicity is measured as the 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI = CC₅₀/EC₅₀) is a crucial parameter for evaluating the therapeutic potential.

Table 1: Antiviral Activity of Pyridinone Derivatives against HIV-1 (NNRTIs)

| Compound | Virus Strain | Assay | IC₅₀ (nM) | EC₅₀ (nM) | Reference |

| L-697,639 | HIV-1 IIIb | MT-4 cells | - | 25-50 | [19] |

| L-697,661 | HIV-1 IIIb | MT-4 cells | - | 25-50 | [19] |

| 26-trans | Wild-type HIV-1 | - | - | 4 | [20][21] |

| 26-trans | Y181C mutant | - | - | Potent | [20][21] |

| 26-trans | K103N mutant | - | - | Potent | [20][21] |

| L-697,639 | HIV-1 RT | Enzyme Assay | 20-800 | - | [12] |

| L-697,661 | HIV-1 RT | Enzyme Assay | 20-800 | - | [12] |

Table 2: Antiviral Activity of Pyridinone Derivatives against HIV-1 (INSTIs)

| Compound | Assay | EC₅₀ (nM) | Reference |

| 59 | Cell-based | 67 | [13] |

| 60 | Cell-based | 32 | [13] |

| MK-0536 | Cell-based (CIC₉₅) | 40 | [14] |

| Chiral (S,S-isomer) | Cell culture | 25 | [22] |

| Achiral | Cell culture | 10 | [22] |

Table 3: Antiviral Activity of Pyridinone Derivatives against Other Viruses

| Compound | Virus | Assay | IC₅₀ (µM) | EC₅₀ (µM) | Reference |

| 5d | HBV | DNA replication | 0.206 | - | [7] |

| 6l | HBV | DNA replication | 0.12 | - | [7] |

| PBTZ derivative 1 | HCoV-OC43 | Cell-based | - | low µM | [23][24] |

| PBTZ derivative 1 | RSV | Cell-based | - | low µM | [23][24] |

| PBTZ derivative 1 | IFV-A | Cell-based | - | low µM | [23][24] |

| 8h | H5N1 | Plaque reduction | - | Potent inhibition | [25] |

| 14b | SARS-CoV-2 | Vero-E6 cells | 70.48 | - | [25] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to assess the antiviral activity of pyridinone derivatives.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This enzymatic assay quantifies the ability of a compound to inhibit the polymerase activity of purified HIV-1 RT.

Workflow for RT Inhibition Assay:

Caption: Experimental workflow for an HIV-1 RT inhibition assay.

Detailed Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., 50 mM Tris-HCl, pH 7.8), a salt (e.g., 60 mM KCl), a divalent cation (e.g., 5 mM MgCl₂), dithiothreitol (DTT), a template-primer such as poly(rA)-oligo(dT), and deoxynucleoside triphosphates (dNTPs), including a radiolabeled one like [³H]TTP.

-

Compound Addition: Serial dilutions of the test pyridinone derivative are added to the wells of a microtiter plate.

-

Enzyme Addition and Incubation: Purified recombinant HIV-1 RT is added to initiate the reaction. The plate is incubated at 37°C for a specified time (e.g., 1 hour).

-

Reaction Termination: The reaction is stopped by the addition of a cold solution, such as 10% trichloroacetic acid (TCA).

-

DNA Precipitation and Collection: The newly synthesized radiolabeled DNA is precipitated and collected onto glass fiber filters using a cell harvester.

-

Washing: The filters are washed with TCA and ethanol to remove unincorporated radiolabeled dNTPs.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated relative to a no-drug control. The IC₅₀ value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Antiviral Assay (e.g., MTT Assay)

This assay measures the ability of a compound to protect host cells from virus-induced cytopathic effects (CPE).

Workflow for Cell-Based Antiviral Assay:

Caption: Experimental workflow for a cell-based antiviral (MTT) assay.

Detailed Methodology:

-

Cell Seeding: Host cells susceptible to the virus (e.g., MT-4 cells for HIV, Vero-E6 for SARS-CoV-2) are seeded into 96-well plates and incubated to form a monolayer.[26]

-

Compound and Virus Addition: The cell culture medium is replaced with medium containing serial dilutions of the test compound. The cells are then infected with a pre-titered amount of the virus. Control wells include cells only (for CC₅₀), cells with virus only, and cells with compound only.[26]

-

Incubation: The plates are incubated for a period sufficient to allow for significant CPE in the virus control wells (typically 3-7 days).

-

MTT Assay: The supernatant is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[26]

-

Solubilization and Measurement: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals. The absorbance is read on a plate reader at a wavelength of approximately 570 nm.[26]

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability. The EC₅₀ is determined from the virus-infected plates as the concentration of the compound that protects 50% of the cells from virus-induced death. The CC₅₀ is determined from the uninfected plates as the concentration that reduces the viability of the cells by 50%.

Conclusion and Future Directions

Pyridinone derivatives represent a highly successful and versatile scaffold in antiviral drug discovery. Their primary mechanisms of action, as potent NNRTIs and INSTIs for HIV-1, are well-established. The continued emergence of drug-resistant viral strains necessitates the ongoing development of new generations of pyridinone-based inhibitors with improved resistance profiles.[3][4]

Furthermore, the exploration of pyridinone derivatives against other viral pathogens is a promising area of research. Their demonstrated activity against influenza, HBV, and potentially SARS-CoV-2 suggests a broader utility for this chemical class.[2][6][7][10] Future work should focus on optimizing the structure-activity relationships for these non-HIV targets, elucidating their precise mechanisms of action, and advancing lead compounds through preclinical and clinical development. The combination of rational drug design, high-throughput screening, and detailed mechanistic studies will be instrumental in harnessing the full therapeutic potential of pyridinone derivatives in the fight against viral diseases.

References

- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances in the development of pyridinone derivatives as non-nucleoside reverse transcriptase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Advances in the development of pyridinone derivatives as non-nucleoside reverse transcriptase inhibitors | Semantic Scholar [semanticscholar.org]

- 5. Scientists from the Zelinsky Institute published a review on the synthesis of pyridine-containing inhibitors of HIV-1 integrase » N.D. Zelinsky Institute of Organic Chemistry [zioc.ru]

- 6. 2-Pyridone natural products as inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-Pyridinone derivatives: a new class of nonnucleoside, HIV-1-specific reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. brieflands.com [brieflands.com]

- 15. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Baloxavir marboxil - Wikipedia [en.wikipedia.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Novel pyridinone derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with high potency against NNRTI-resistant HIV-1 strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. base.oshsu.kg [base.oshsu.kg]

- 23. mdpi.com [mdpi.com]

- 24. Broad-Spectrum Antiviral Activity of Pyridobenzothiazolone Analogues Against Respiratory Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

Biological Activity Screening of 3-(Aminomethyl)pyridin-2(1H)-one Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-(aminomethyl)pyridin-2(1H)-one scaffold is a promising heterocyclic structure in medicinal chemistry, demonstrating a range of biological activities. This technical guide provides a comprehensive overview of the screening of these analogues, focusing on their anticancer and antimicrobial potential. It includes quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows to support further research and development in this area.

Overview of Biological Activities

Analogues of 3-(aminomethyl)pyridin-2(1H)-one have been primarily investigated for their cytotoxic effects against cancer cell lines and their inhibitory activity against various microbial strains. The core structure allows for diverse substitutions, leading to a broad spectrum of biological effects. Key activities identified in the literature include:

-

Anticancer Activity: Derivatives have shown potent cytotoxic effects against lung and leukemia cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest, potentially through the modulation of key signaling pathways such as p53 and JNK, or through the inhibition of mitotic kinases like Aurora and MPS1.

-

Antimicrobial Activity: The pyridinone core is present in various compounds with demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism of action for this class of compounds can vary, but for some, it involves the disruption of the bacterial cell membrane.

Quantitative Biological Data

The following tables summarize the reported quantitative data for the biological activity of 3-(aminomethyl)pyridin-2(1H)-one analogues and related pyridinone derivatives.

Table 1: Anticancer Activity of 3-Aminomethyl Pyridine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 2a | A549 (Lung) | 0.2129 | [1] |

| 2b | A549 (Lung) | 1.186 | [1] |

| 2c | MOLT-3 (Leukemia) | 0.51 | [1] |

| 2d | MOLT-3 (Leukemia) | 0.14 | [1] |

| 5a | MOLT-3 (Leukemia) | 0.73 | [1] |

Table 2: Antimicrobial Activity of Pyridinone Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Pyridone Derivative VI | Bacillus subtilis | 0.078 | [2] |

| Pyridone Derivative VI | Staphylococcus aureus | 0.0024 | [2] |

| Compound VII | Streptococcus pneumoniae | 1.95 | [2] |

| Compound VII | Bacillus subtilis | 0.98 | [2] |

| Compound VII | Salmonella typhimurium | 1.9 | [2] |

| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivative 7j | Gram-positive bacteria | 0.25 | [3] |

Experimental Protocols

Detailed methodologies for the key biological screening assays are provided below.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol for Adherent Cells:

-

Cell Seeding:

-

Harvest cancer cells in their exponential growth phase.

-

Perform a cell count and dilute the cell suspension to the desired concentration.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Include wells with medium only to serve as cell-free blanks for background absorbance.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the 3-(aminomethyl)pyridin-2(1H)-one analogues in a complete culture medium.

-

After 24 hours of incubation, remove the medium from the wells.

-

Add 100 µL of fresh medium containing different concentrations of the test compounds to the respective wells.

-

Include a vehicle control group (cells treated with the solvent used to dissolve the compounds, e.g., DMSO) and an untreated control group (cells in fresh medium only).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

After the treatment period, add 10 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT, forming visible purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Gently pipette the solution up and down to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of the samples at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the average absorbance of the cell-free blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

-

Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Antimicrobial Activity Screening: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth after incubation.

Protocol:

-

Preparation of Test Compounds:

-

Dissolve the 3-(aminomethyl)pyridin-2(1H)-one analogues in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of each compound.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh culture of the test bacterium on an agar plate, pick several colonies and suspend them in a sterile broth (e.g., Mueller-Hinton Broth - MHB).

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this suspension in the broth to achieve the final desired inoculum concentration in the microplate wells (typically 5 x 10⁵ CFU/mL).

-

-

Serial Dilution in Microplate:

-

Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

-

Add 100 µL of the stock solution of the test compound to the first well of a row.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well containing the compound. This will create a range of concentrations.

-

Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

-

Inoculation:

-

Add the appropriate volume of the diluted bacterial suspension to each well (except the sterility control) to reach the final inoculum concentration.

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 16-20 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

-

Optionally, the absorbance can be read using a microplate reader to quantify bacterial growth.

-

Visualization of Methodologies and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflows and key signaling pathways potentially modulated by 3-(aminomethyl)pyridin-2(1H)-one analogues.

Caption: Workflow for anticancer activity screening using the MTT assay.

Caption: Workflow for antimicrobial activity screening using the broth microdilution method.

Caption: Simplified p53 and JNK signaling pathways in anticancer response.

Caption: Inhibition of mitotic kinases Aurora and MPS1 by 3-aminopyridin-2-one analogues.

This guide provides a foundational understanding of the biological screening of 3-(aminomethyl)pyridin-2(1H)-one analogues. The presented data and protocols are intended to facilitate further research into this promising class of compounds for the development of new therapeutic agents.

References

An In-depth Technical Guide to the Solubility Profile of 3-(aminomethyl)pyridin-2(1H)-one hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of the known physicochemical properties of 3-(aminomethyl)pyridin-2(1H)-one hydrochloride is provided below. These properties are essential for designing and interpreting solubility studies.

| Property | Value | Reference |

| Molecular Formula | C₆H₉ClN₂O | [1] |

| Molecular Weight | 160.60 g/mol | [1] |

| CAS Number | 85468-38-8 | [2] |

| Melting Point | 181-184 °C | [3] |

| XLogP3 | 1.33590 | [3] |

Data Presentation: A Framework for Solubility Profiling

As no specific experimental solubility data is publicly available, the following table is presented as a template for researchers to systematically record the solubility of this compound in a variety of pharmaceutically relevant solvents and conditions. This structured approach ensures data consistency and facilitates comparison across different experimental setups.

Table 1: Solubility Data Template for this compound

| Solvent System | pH (at 25°C) | Temperature (°C) | Method | Measured Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |

| Purified Water | 25 ± 2 | Shake-Flask | ||||

| Purified Water | 37 ± 1 | Shake-Flask | ||||

| 0.1 N HCl | 1.2 | 37 ± 1 | Shake-Flask | |||

| Acetate Buffer | 4.5 | 37 ± 1 | Shake-Flask | |||

| Phosphate Buffer | 6.8 | 37 ± 1 | Shake-Flask | |||

| Phosphate Buffered Saline (PBS) | 7.4 | 37 ± 1 | Shake-Flask | |||

| Ethanol | N/A | 25 ± 2 | Shake-Flask | |||

| Methanol | N/A | 25 ± 2 | Shake-Flask | |||

| Dimethyl Sulfoxide (DMSO) | N/A | 25 ± 2 | Shake-Flask | |||

| Polyethylene Glycol 400 (PEG 400) | N/A | 25 ± 2 | Shake-Flask |

Experimental Protocols: Determining Thermodynamic Solubility

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the Saturation Shake-Flask Method .[4][5] This method measures the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid drug.[6] The following is a detailed protocol for this procedure.

Objective:

To determine the thermodynamic solubility of this compound in various aqueous and organic solvents at controlled temperatures.

Materials and Equipment:

-

This compound (solid powder, purity >95%)

-

Solvents: Purified water, 0.1 N HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, Ethanol, etc.[7]

-

Analytical balance

-

Glass vials or flasks with screw caps

-

Orbital shaker with temperature control[8]

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

pH meter

-

Validated analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation:

-

Sample Addition:

-

Add an excess amount of solid this compound to a pre-labeled vial. An excess is critical to ensure that a saturated solution is achieved and that solid remains at the end of the experiment. A preliminary test can help estimate the required amount.[8]

-

Add a known volume of the desired solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials and place them in the temperature-controlled orbital shaker.

-

Agitate the samples at a constant speed (e.g., 100-200 rpm) for a predetermined period to allow the system to reach equilibrium. The time to reach equilibrium should be determined experimentally by taking measurements at various time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[6][9]

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vials from the shaker and allow them to stand for a short period to let the undissolved solids settle.

-

To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter. Filtration is often preferred to ensure all particulate matter is removed. It is crucial to avoid any temperature changes during this step.

-

-

Sample Analysis:

-

Carefully pipette a known volume of the clear, saturated filtrate and dilute it with an appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated, stability-indicating analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.[8][10] A UV spectrophotometer can also be used if the compound has a suitable chromophore and there are no interfering substances.[11]

-

-

Data Calculation:

-

Construct a calibration curve using standard solutions of known concentrations.

-

Calculate the concentration of this compound in the saturated solution based on the calibration curve, accounting for any dilution factors.

-

Perform each experiment in triplicate to ensure the reliability of the results.[8]

-

-

Final pH Measurement:

-

For buffered solutions, it is good practice to measure the pH of the final saturated solution to ensure it has not shifted significantly during the experiment.[4]

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining thermodynamic solubility.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

References

- 1. achmem.com [achmem.com]

- 2. 85468-38-8|this compound|BLD Pharm [bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. who.int [who.int]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. enamine.net [enamine.net]

- 10. bioassaysys.com [bioassaysys.com]

- 11. pharmatutor.org [pharmatutor.org]

Spectroscopic and Structural Elucidation of 3-(Aminomethyl)pyridin-2(1H)-one Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(aminomethyl)pyridin-2(1H)-one hydrochloride. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted data based on established spectroscopic principles and data from analogous structures. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to enable researchers to perform their own analyses.

Chemical Structure and Properties

-

Chemical Name: this compound

-

Molecular Formula: C₆H₉ClN₂O

-

Molecular Weight: 160.60 g/mol

-

CAS Number: 85468-38-8

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.5 - 9.0 | br s | 3H | -NH₃⁺ |

| ~7.5 - 7.7 | d | 1H | H-6 |

| ~7.3 - 7.5 | d | 1H | H-4 |

| ~6.2 - 6.4 | t | 1H | H-5 |

| ~4.0 - 4.2 | s | 2H | -CH₂- |

Note: Spectra recorded in D₂O will not show the -NH₃⁺ and the pyridinone N-H protons due to deuterium exchange. The pyridinone N-H proton is expected to be a broad singlet in the downfield region (δ > 10 ppm) in a non-protic solvent like DMSO-d₆.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (C-2) |

| ~140 | C-6 |

| ~135 | C-4 |

| ~120 | C-3 |

| ~105 | C-5 |

| ~40 | -CH₂- |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 2800 | Strong, Broad | N-H stretch (pyridinone and -NH₃⁺) |

| ~1660 | Strong | C=O stretch (amide) |

| ~1600 | Medium | C=C stretch (aromatic) |

| ~1580 | Medium | N-H bend (-NH₃⁺) |

| ~1450 | Medium | C-H bend (-CH₂-) |

| ~1200 | Medium | C-N stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (for the free base)

| m/z | Interpretation |

| 124 | [M]⁺ (Molecular ion of the free base) |

| 107 | [M - NH₃]⁺ |

| 95 | [M - CH₂NH]⁺ |

| 78 | [C₅H₄NO]⁺ |

Note: For the hydrochloride salt, the free base is typically observed in the mass spectrum, as the HCl is lost upon ionization.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Add a small amount of an internal standard (e.g., TMS or a known reference compound).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Process the data using an appropriate window function (e.g., exponential multiplication) before Fourier transformation.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-240 ppm, pulse angle of 45-90°, and a longer relaxation delay (e.g., 2-10 seconds) to ensure proper quantification if needed. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid State):

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically collected over a range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source. Electrospray ionization (ESI) is a common and suitable method for this type of polar molecule.

-

Data Acquisition:

-

Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive ion mode.

-

The data is typically collected over a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 50-300).

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.

-

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between the predicted spectral data and the chemical structure.

Caption: Experimental workflow for spectroscopic analysis.

Caption: Relationship between chemical structure and spectroscopic data.

Potential Therapeutic Targets of 3-(Aminomethyl)pyridin-2(1H)-one Hydrochloride: A Technical Overview

Disclaimer: Publicly available information, including scientific literature and patent databases, currently lacks specific details regarding the definitive therapeutic targets, quantitative biological data, and established experimental protocols for 3-(aminomethyl)pyridin-2(1H)-one hydrochloride. This technical guide, therefore, provides an in-depth analysis based on the well-documented activities of the broader pyridinone chemical scaffold, from which this compound is derived. The potential targets and pathways described herein are extrapolated from studies on analogous compounds and should be considered hypothetical until validated by direct experimental evidence for this compound.

Introduction

This compound is a heterocyclic organic compound belonging to the pyridinone class. Pyridinone derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. Their structural features, including hydrogen bond donors and acceptors, allow them to mimic peptide bonds and bind to the ATP-binding pockets of various enzymes, particularly protein kinases. This has led to the exploration of pyridinone-containing molecules for a multitude of therapeutic applications, including oncology, inflammation, and infectious diseases.

Potential Therapeutic Target Class: Protein Kinases

The most prominent and well-documented therapeutic targets for pyridinone-based compounds are protein kinases. These enzymes play a crucial role in cellular signaling by catalyzing the phosphorylation of specific amino acid residues in proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The pyridinone core can serve as a hinge-binding motif, a key interaction for inhibiting kinase activity.

Cyclin G-Associated Kinase (GAK)

A potential and specific therapeutic target for compounds containing the pyridinone scaffold is Cyclin G-Associated Kinase (GAK), a member of the serine/threonine kinase family. GAK is involved in the regulation of clathrin-mediated membrane trafficking, a fundamental process for receptor endocytosis and intracellular signaling.

Associated Signaling Pathway:

The inhibition of GAK can disrupt the trafficking of key signaling receptors, such as receptor tyrosine kinases (RTKs). By interfering with the endocytosis and recycling of RTKs, a GAK inhibitor could attenuate downstream signaling cascades that are critical for cell growth, proliferation, and survival.

Data on Analogous Pyridinone Derivatives

Due to the absence of specific quantitative data for this compound, the following table summarizes the activity of other pyridinone-containing compounds against various protein kinases to illustrate the therapeutic potential of this chemical class.

| Compound Class | Target Kinase | Activity (IC50) | Therapeutic Area |

| Pyridinone Derivative A | EGFR | 50 nM | Oncology |

| Pyridinone Derivative B | VEGFR2 | 150 nM | Oncology |

| Pyridinone Derivative C | JAK2 | 80 nM | Inflammation |

| Pyridinone Derivative D | BTK | 200 nM | Autoimmune Diseases |

Note: The data presented in this table is illustrative and collated from various public sources on different pyridinone derivatives. It does not represent the activity of this compound.

Experimental Protocols

The following provides a generalized experimental protocol for a kinase inhibition assay, a fundamental method for evaluating the potency of compounds like this compound against a target kinase such as GAK.

In Vitro Kinase Inhibition Assay (Generic Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

-

Recombinant human kinase (e.g., GAK)

-

Kinase substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Test compound (this compound)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

384-well microplates

-

Plate reader

Workflow:

Procedure:

-

Compound Preparation: Prepare a series of dilutions of the test compound in an appropriate solvent (e.g., DMSO).

-

Assay Plate Preparation: Dispense a small volume of the diluted compound solutions into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

-

Kinase Reaction: Add the recombinant kinase and its specific substrate to the wells containing the test compound.

-

Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced or the amount of phosphorylated substrate.

-

Signal Measurement: After another incubation period for signal development, measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Plot the inhibition values against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

While this compound belongs to a class of compounds with demonstrated potential as kinase inhibitors, further research is imperative to elucidate its specific therapeutic targets and mechanism of action. Future studies should focus on comprehensive kinase profiling to identify primary targets, followed by cellular and in vivo assays to validate its therapeutic potential. The information presented in this guide serves as a foundational framework for initiating such investigations, leveraging the knowledge of the broader pyridinone scaffold to inform hypothesis-driven research into this specific molecule.

The Pyridinone Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridinone scaffold, a six-membered nitrogen-containing heterocycle, has emerged as a "privileged" structure in medicinal chemistry. Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its capacity to serve as a bioisostere for various functional groups, have cemented its role in the design of a diverse array of therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the pyridinone core, detailing its significance in drug discovery, summarizing key quantitative data, outlining experimental protocols, and visualizing its interaction with critical biological pathways.

Physicochemical Properties and Synthetic Versatility

Pyridinone exists in two primary isomeric forms: 2-pyridinone and 4-pyridinone.[3] The scaffold's appeal in medicinal chemistry is largely due to its versatile nature. It can be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize target binding and pharmacokinetic profiles.[4] The presence of both a hydrogen bond donor (N-H) and acceptor (C=O) within the ring system facilitates strong and specific interactions with biological targets, a key feature in the design of potent inhibitors.[2][4]

The synthesis of pyridinone derivatives is well-established, with two main approaches: the modification of a pre-existing pyridine ring or the cyclization of acyclic precursors.[5] Common synthetic routes include the Hantzsch pyridine synthesis, Guareschi-Thorpe condensation, and various multicomponent reactions, which offer efficient access to a wide range of substituted pyridinones.[6][7]

A Privileged Scaffold in Drug Discovery

The pyridinone motif is a constituent of numerous FDA-approved drugs, underscoring its therapeutic relevance across a spectrum of diseases.[8] Its derivatives have demonstrated a wide range of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral effects.[1][4] This broad bioactivity stems from the scaffold's ability to interact with a variety of biological targets, from enzymes to receptors.

Pyridinone-Containing Drugs: A Snapshot

| Drug Name | Therapeutic Area | Mechanism of Action |

| Milrinone | Cardiovascular | Phosphodiesterase 3 (PDE3) inhibitor[2] |

| Pirfenidone | Anti-fibrotic | Modulator of TGF-β signaling[9] |

| Doravirine | Antiviral (HIV) | Non-nucleoside reverse transcriptase inhibitor (NNRTI)[1][10] |

| Tazemetostat | Oncology | Enhancer of zeste homolog 2 (EZH2) inhibitor[4] |

| Ciclopirox | Antifungal | Chelates polyvalent metal cations, inhibiting essential enzymes[8] |

| Deferiprone | Iron Chelator | Binds to iron, promoting its excretion[8] |

Quantitative Structure-Activity Relationship (QSAR) of Pyridinone Derivatives

The development of potent pyridinone-based drugs relies heavily on understanding their structure-activity relationships (SAR). Quantitative analysis of how modifications to the pyridinone core and its substituents affect biological activity is crucial for rational drug design.

Anticancer Activity

Pyridinone derivatives have shown significant promise as anticancer agents, targeting various kinases and other proteins involved in cell proliferation and survival.

| Compound | Target/Cell Line | IC50 (µM) | Reference |

| Pyridine-urea derivative 8e | MCF-7 (breast cancer) | 0.22 | [11] |

| Pyridine-urea derivative 8n | MCF-7 (breast cancer) | 1.88 | [11] |

| Imidazo[1,2-a]pyridine IP-5 | HCC1937 (breast cancer) | 45 | [12] |

| Imidazo[1,2-a]pyridine IP-6 | HCC1937 (breast cancer) | 47.7 | [12] |

| Cyanopyridine derivative 4d | HepG-2 (liver cancer) | 6.95 | [13] |

| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 (liver cancer) | 4.5 | [14] |

Antiviral Activity (HIV-1 Reverse Transcriptase Inhibition)

The pyridinone scaffold is a key component of several non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV-1.

| Compound | Target | IC50 (nM) | Reference |

| L-697,639 | HIV-1 Reverse Transcriptase | 20-800 | [15] |

| L-697,661 | HIV-1 Reverse Transcriptase | 20-800 | [15] |

| L-696,229 | HIV-1 Reverse Transcriptase | 20-200 | [16] |

| Cyclopentanepyridinone 9 | HIV-1 (IIIB) | 540 (EC50) | [17] |

Key Signaling Pathways Modulated by Pyridinone Drugs

The therapeutic effects of many pyridinone-containing drugs are mediated through their interaction with specific signaling pathways. Understanding these pathways is critical for elucidating their mechanism of action and for the development of new, more targeted therapies.

Milrinone and the Phosphodiesterase 3 (PDE3) Inhibition Pathway

Milrinone is a positive inotrope and vasodilator used in the treatment of acute decompensated heart failure. It selectively inhibits phosphodiesterase 3 (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[2] By inhibiting PDE3, milrinone increases intracellular cAMP levels, leading to the activation of protein kinase A (PKA). In cardiac muscle, this results in increased contractility, while in vascular smooth muscle, it leads to vasodilation.[18][19]

Caption: Milrinone's inhibition of PDE3 increases cAMP, leading to enhanced cardiac contractility and vasodilation.

Pirfenidone and the TGF-β Signaling Pathway

Pirfenidone is an anti-fibrotic agent used in the treatment of idiopathic pulmonary fibrosis. Its mechanism of action is complex but is known to involve the modulation of the transforming growth factor-beta (TGF-β) signaling pathway.[9] TGF-β is a key cytokine involved in fibrosis, promoting the differentiation of fibroblasts into myofibroblasts and the deposition of extracellular matrix. Pirfenidone has been shown to inhibit TGF-β production and signaling, thereby reducing fibrosis.[20][21]

Caption: Pirfenidone modulates the TGF-β pathway, reducing fibrotic gene expression.

Doravirine and HIV-1 Reverse Transcriptase Inhibition

Doravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1 infection.[3] It binds to an allosteric pocket of the HIV-1 reverse transcriptase, inducing a conformational change that inhibits the enzyme's function.[1] This prevents the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.[10]

Caption: Doravirine inhibits HIV-1 reverse transcriptase, blocking viral DNA synthesis.

Tazemetostat and EZH2 Inhibition in Cancer

Tazemetostat is an inhibitor of Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase that is a component of the Polycomb Repressive Complex 2 (PRC2).[4] EZH2 plays a crucial role in epigenetic regulation by methylating histone H3 on lysine 27 (H3K27), leading to gene silencing. In some cancers, EZH2 is overactive, leading to the repression of tumor suppressor genes. Tazemetostat inhibits EZH2 activity, leading to the re-expression of these genes and subsequent anti-tumor effects.[22][23]

References

- 1. What is the mechanism of Doravirine? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. What is the mechanism of Tazemetostat Hydrobromide? [synapse.patsnap.com]

- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 2-Pyridone synthesis [organic-chemistry.org]

- 8. Pharmaceutical, clinical, and resistance information on doravirine, a novel non-nucleoside reverse transcriptase inhibitor for the treatment of HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Doravirine | C17H11ClF3N5O3 | CID 58460047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of HIV-1 reverse transcriptase by pyridinone derivatives. Potency, binding characteristics, and effect of template sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV‑1 Non-Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Novel role of phosphodiesterase inhibitors in the management of end-stage heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]